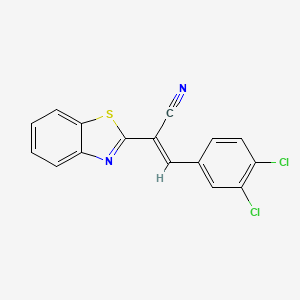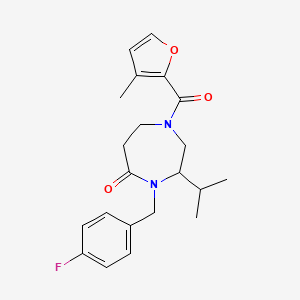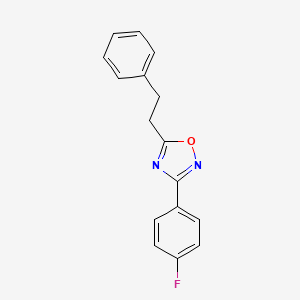![molecular formula C18H22FN5O2S B5354595 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine, also known as FRAX597, is a small molecule inhibitor that targets the PIP4K2 family of lipid kinases. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and inflammation. In
Mécanisme D'action
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine works by inhibiting the PIP4K2 family of lipid kinases. These enzymes are involved in the production of phosphatidylinositol 4,5-bisphosphate (PIP2), which is a key signaling molecule in cells. By blocking the production of PIP2, this compound disrupts various signaling pathways that are important for cell growth, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. Inflammatory cytokine production is also reduced, leading to decreased inflammation. In addition, this compound has been shown to reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is its specificity for the PIP4K2 family of lipid kinases. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it can be difficult to obtain pure this compound, which can make it challenging to perform experiments with consistent results.
Orientations Futures
There are several future directions for research on 4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation. Another area of research is the development of more potent and selective inhibitors of the PIP4K2 family of lipid kinases. Finally, further studies are needed to fully understand the physiological and biochemical effects of this compound in various disease states.
Méthodes De Synthèse
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine was first synthesized by scientists at the Institute of Cancer Research in London. The synthesis method involves the reaction of 2-chloro-4-(2-fluorophenyl)pyrimidine with piperazine and 1-pyrrolidinecarboxaldehyde in the presence of a base. The resulting product is then treated with a sulfonyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a useful tool for scientific research.
Applications De Recherche Scientifique
4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This is due to its ability to block the PIP4K2 family of lipid kinases, which are involved in cell proliferation and survival.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This is thought to be due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c19-15-5-1-2-6-16(15)27(25,26)24-13-11-22(12-14-24)17-7-8-20-18(21-17)23-9-3-4-10-23/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSITBLHFCABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-phenylacrylamide](/img/structure/B5354521.png)

![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5354538.png)
![9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5354554.png)
![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazole-2-carboxamide](/img/structure/B5354561.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)


![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354612.png)
